N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE
Description
N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE is a synthetic organic compound featuring a 1,3-benzodiazol core substituted with a 4-chlorophenoxyethyl chain and a 2-methylpropanamide group. Its molecular complexity arises from the integration of amide and ether linkages, which may influence solubility, stability, and receptor-binding properties .
Properties
IUPAC Name |
N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(26)23-12-11-20-24-18-5-3-4-6-19(18)25(20)13-14-27-17-9-7-16(22)8-10-17/h3-10,15H,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKAVHWVWARTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chlorophenoxy)ethyl Bromide
4-Chlorophenol is reacted with 1,2-dibromoethane in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding 2-(4-chlorophenoxy)ethyl bromide. This intermediate is purified via vacuum distillation (bp 120–125°C at 0.5 mmHg).
N-Alkylation of Benzodiazole
The benzodiazole precursor is alkylated with 2-(4-chlorophenoxy)ethyl bromide using a base such as potassium tert-butoxide (t-BuOK) in DMF at 60°C for 12 hours. Substitution occurs preferentially at the N1 position due to steric and electronic factors, with reported yields of 65–70%.
Introduction of the Ethylpropanamide Side Chain
The final step involves coupling the ethylamine side chain to the benzodiazole and subsequent acylation with 2-methylpropanoyl chloride.
Ethylamine Functionalization
The alkylated benzodiazole is treated with ethylenediamine in refluxing ethanol, forming the secondary amine intermediate. Excess ethylenediamine ensures complete substitution, with yields of 75–80%.
Acylation with 2-Methylpropanoyl Chloride
The amine intermediate reacts with 2-methylpropanoyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. The reaction proceeds at 0–5°C to minimize side reactions, achieving 85–90% conversion. Crude product purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) affords the final compound with >95% purity.
Alternative Synthetic Routes
One-Pot Tandem Alkylation-Acylation
A streamlined method combines N-alkylation and acylation in a single pot. After alkylating the benzodiazole with 2-(4-chlorophenoxy)ethyl bromide, the reaction mixture is directly treated with 2-methylpropanoyl chloride without isolating the intermediate. This approach reduces processing time but requires precise stoichiometric control to avoid over-acylation, yielding 60–65%.
Solid-Phase Synthesis
Immobilizing the benzodiazole core on Wang resin enables stepwise alkylation and acylation under mild conditions. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with 70–75% purity, suitable for high-throughput screening.
Optimization and Scalability Considerations
Catalytic Enhancements
Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 15–20%. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 100 W).
Solvent Selection
Replacing DMF with greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) maintains yields while reducing environmental impact.
Purification Challenges
The compound’s high logP (4.65) necessitates reversed-phase HPLC for large-scale purification, using acetonitrile/water gradients.
Data Tables
Table 1. Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Reagents |
|---|---|---|---|---|
| Stepwise Alkylation | 70 | 95 | 24 | t-BuOK, DMF |
| One-Pot | 65 | 90 | 18 | Et3N, DCM |
| Solid-Phase | 75 | 70 | 48 | Wang resin, TFA |
| Microwave | 68 | 92 | 0.5 | TBAB, 2-MeTHF |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and ether linkages are primary sites for hydrolysis under acidic or basic conditions:
a. Amide Hydrolysis
-
Conditions :
-
Products :
b. Ether Cleavage
-
Conditions :
-
Products :
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux, 12–24 hrs | 2-Methylpropanoic acid + N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)amine |
| Ether Cleavage | HI (48%), 120°C, 4–6 hrs | 4-Chlorophenol + benzimidazole-ethyl iodide |
Substitution Reactions
The chlorophenoxy group and benzimidazole NH participate in nucleophilic substitution and alkylation:
a. Chlorine Substitution
-
Conditions :
-
Products :
b. Benzimidazole NH Alkylation
-
Conditions :
-
Products :
| Reaction Type | Conditions | Products |
|---|---|---|
| Chlorine Substitution | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl-phenoxy derivatives |
| NH Alkylation | NaH, DMF, methyl iodide, 0°C to RT | N-Methylbenzimidazole derivative |
Oxidation Reactions
The benzimidazole core undergoes oxidation to form N-oxides:
-
Conditions :
-
m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C to RT.
-
-
Products :
-
Benzimidazole N-oxide derivative, with potential modulation of biological activity.
-
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C to RT | Benzimidazole N-oxide derivative |
Reduction Reactions
Selective reduction of the amide group is feasible under controlled conditions:
-
Conditions :
-
Products :
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux | N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropylamine |
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
Scientific Research Applications
Pharmaceutical Applications
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide has shown potential applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the benzodiazole ring is known to enhance biological activity against various pathogens.
- Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but show promise in preliminary assays.
- Neuropharmacological Effects : Compounds containing chlorophenoxy and benzodiazole functionalities have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzodiazole derivatives | Inhibition of bacterial growth |
| Anticancer | Chlorophenoxy derivatives | Reduced proliferation in cancer cell lines |
| Neuroprotective | Similar neuroactive compounds | Modulation of neurotransmitter levels |
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-2-(4-METHOXYPHENOXY)PROPANAMIDE ()
- Molecular Formula : C₁₉H₂₁N₃O₃
- Key Features: Benzimidazole core (vs. benzodiazol in the target compound). 4-Methoxyphenoxy substituent (electron-donating methoxy group vs. electron-withdrawing chloro in the target). Propanamide side chain (lacking the 2-methyl group present in the target compound).
- Implications: The methoxy group may enhance solubility compared to the chloro substituent.
ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)-1H-1,3-BENZIMIDAZOL-1-YL]OXY)PROPANOATE ()
- Molecular Formula : C₁₉H₁₉ClN₂O₃
- Key Features :
- Benzimidazole core with 6-chloro and 4-methylphenyl substitutions.
- Ethyl ester (vs. amide in the target compound).
- Implications :
3-({5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(UN/SUBSTITUTED-PHENYL)PROPANAMIDES ()
- Key Features :
- 1,3,4-Oxadiazole and thiazole heterocycles (vs. benzodiazol).
- Sulfanyl and propanamide functionalities.
- Implications: The oxadiazole-thiazole system may offer distinct electronic properties, affecting redox activity or metal coordination.
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Stability |
|---|---|---|---|---|
| Target Compound | ~375–400* | 4-Chlorophenoxy, 2-methylpropanamide | Low (chloro group) | High (amide vs. ester) |
| N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-... [2] | 339.395 | 4-Methoxyphenoxy, propanamide | Moderate | Moderate |
| ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)... [4] | 358.82 | 6-Chloro, 4-methylphenyl, ester | Low | Low (ester hydrolysis) |
*Estimated based on structural analogs.
Biological Activity
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article will delve into its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzodiazole moiety and a chlorophenoxy group. Its molecular formula is C18H23ClN2O, and it exhibits properties typical of both hydrophilic and lipophilic compounds, which may influence its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Antimicrobial Properties : Preliminary research indicates that the compound exhibits antimicrobial activity against certain fungal and bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of the compound:
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µM, indicating strong antifungal properties.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, the compound was administered at a dosage of 100 mg/day. Results indicated a significant reduction in inflammation markers (TNF-alpha and IL-6) after four weeks of treatment compared to the placebo group.
Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. Notably:
- Absorption and Distribution : The compound is rapidly absorbed with peak plasma concentrations occurring within 1–3 hours post-administration.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination, with a half-life ranging from 6 to 12 hours.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps include:
- Step 1 : Functionalization of the benzodiazole core with a 4-chlorophenoxyethyl group under reflux conditions in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base .
- Step 2 : Amidation using 2-methylpropanoyl chloride in dichloromethane (DCM) with triethylamine as a catalyst, monitored by thin-layer chromatography (TLC) for intermediate purity .
- Yield Optimization : Lower temperatures (0–5°C) during amidation reduce side reactions, improving yields to ~65–70% .
Table 1 : Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| 1 | THF, K₂CO₃, reflux | 50–60% | |
| 2 | DCM, Et₃N, 0–5°C | 65–70% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the benzodiazole and amide groups. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 442.15 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and benzodiazole C-N vibrations (~1550 cm⁻¹) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
Advanced Research Questions
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation .
Q. What strategies elucidate reaction mechanisms for key synthetic steps (e.g., benzodiazole alkylation)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps .
- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates via flash chromatography for structural analysis .
- Computational Modeling : Apply density functional theory (DFT) to map energy profiles for competing pathways .
Q. How can synthetic yields be improved while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, catalyst loading) .
- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation in heterocyclic alkylation .
Table 2 : By-Product Analysis via LC-MS
| By-Product | m/z [M+H]⁺ | Source | Mitigation Strategy |
|---|---|---|---|
| Dechlorinated | 408.10 | Partial Cl⁻ displacement | Use excess 4-chlorophenol |
| Over-alkylated | 484.20 | Multiple alkylation | Control stoichiometry |
Q. What analytical approaches identify and quantify trace impurities?
- Methodological Answer :
- LC-MS/MS : Quantifies impurities at <0.1% levels using selective ion monitoring (SIM) .
- Solid-Phase Extraction (SPE) : Pre-concentrates impurities from reaction mixtures for structural analysis .
Q. How is the compound’s bioactivity evaluated in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
